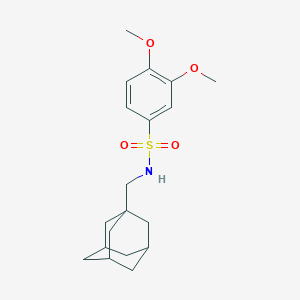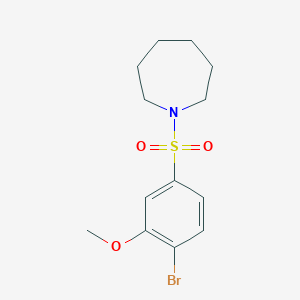![molecular formula C18H20N2O3S B223393 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole](/img/structure/B223393.png)
2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfonyl group attached to a naphthalene ring, which is further connected to an imidazole ring through an ethyl chain. The unique structure of this compound makes it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene sulfonyl chloride, which is then reacted with 2-ethylimidazole under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- 2-ethyl-1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- 2-ethyl-1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
Uniqueness
Compared to similar compounds, 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole exhibits unique properties due to the presence of the propoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H20N2O3S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-ethyl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)4-2/h5-12H,3-4,13H2,1-2H3 |
Clave InChI |
YUSAZIXLHGQREP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
SMILES canónico |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Methoxy-3-methylphenyl)sulfonyl]indoline](/img/structure/B223311.png)




![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)



![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)


![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
